molecular formula C7H5NO2 B3292733 Furo[3,2-B]pyridin-2-OL CAS No. 88011-99-8

Furo[3,2-B]pyridin-2-OL

Cat. No. B3292733
CAS RN: 88011-99-8
M. Wt: 135.12 g/mol
InChI Key: DZXONXBNMAFQHC-UHFFFAOYSA-N
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Description

“Furo[3,2-B]pyridin-2-OL” is a heterocyclic compound . It is part of a unique collection of chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of furo[2,3-b]pyridine derivatives has been reported in the literature . For instance, one study describes the asymmetric synthesis of furo[2,3-b]pyrrole derivatives from simple 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system . Another study reports a concise 4-step synthesis of furo[2,3-b]pyridines .


Molecular Structure Analysis

The molecular structure of “Furo[3,2-B]pyridin-2-OL” can be represented by the InChI code: 1S/C8H7NO2/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-4,10H,5H2 . The molecular weight is 149.15 .


Physical And Chemical Properties Analysis

“Furo[3,2-B]pyridin-2-OL” is a solid compound . Its empirical formula is C8H7NO2, and it has a molecular weight of 149.15 .

properties

IUPAC Name

furo[3,2-b]pyridin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-4-5-6(10-7)2-1-3-8-5/h1-4,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXONXBNMAFQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719750
Record name Furo[3,2-b]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-B]pyridin-2-OL

CAS RN

88011-99-8
Record name Furo[3,2-b]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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